molecular formula C16H18N2O3S2 B6573782 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 946282-55-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B6573782
CAS No.: 946282-55-9
M. Wt: 350.5 g/mol
InChI Key: YSOUJELWMANHJW-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.07588479 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)18-9-3-5-12-11-13(7-8-14(12)18)17-16(19)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOUJELWMANHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate its potential as a lead compound in drug discovery. The tetrahydroquinoline framework is known for its biological activities, including anti-inflammatory and anti-cancer properties. Research into similar compounds has shown promise in targeting various biological pathways.

  • Anticancer Activity : Compounds with tetrahydroquinoline structures have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Organic Synthesis

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications:

  • Functionalization : The sulfonamide group can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.
  • Synthesis of Complex Molecules : This compound can act as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity of Tetrahydroquinolines

A study demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity of Sulfonamides

Research on sulfonamide derivatives has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to be developed into an antimicrobial agent.

Preparation Methods

Bischler-Napieralski Cyclization

Traditional approaches utilize Bischler-Napieralski cyclization, where β-phenylethylamines undergo intramolecular cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, 2-aminobenzyl alcohol derivatives can be cyclized at 120–140°C under microwave irradiation to form 1,2,3,4-tetrahydroquinoline intermediates in 75–90% yield. Microwave activation reduces reaction times from hours to minutes while improving regioselectivity.

Borrowing Hydrogen Methodology

A manganese(I) PN₃ pincer catalyst enables atom-efficient synthesis via dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. This one-pot cascade reaction proceeds through:

  • Dehydrogenation : The catalyst abstracts hydrogen to form an aldehyde intermediate.

  • Imine Formation : Condensation with the amine generates a Schiff base.

  • Hydrogenation : The catalyst transfers hydrogen back to reduce the imine to the tetrahydroquinoline.
    Reaction conditions (120°C, 24 h in DME with KH/KOH base) yield 1,2,3,4-tetrahydroquinolines with >90% selectivity and 65–85% isolated yields.

Introduction of the Ethanesulfonyl Group

Sulfonylation of the tetrahydroquinoline amine is achieved using ethanesulfonyl chloride under Schotten-Baumann conditions:

Sulfonylation Protocol

  • Reagents : Tetrahydroquinoline (1 eq), ethanesulfonyl chloride (1.2 eq), dipotassium hydrogen phosphate (2 eq)

  • Solvent : Tetrahydrofuran (THF)/water (1:1 v/v)

  • Conditions : 0–5°C for 30 min, then room temperature for 3–4 h

  • Workup : Quenching with 0.5 M HCl, extraction with ethyl acetate, and drying over Na₂SO₄
    This method affords N-(1-ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine in 85–92% purity (GC analysis).

Table 1: Optimization of Sulfonylation Conditions

BaseTemperature (°C)Yield (%)Purity (%)
K₂HPO₄0 → 258892
NaHCO₃0 → 257685
Et₃N0 → 256878

Coupling with Thiophene-2-Carboxylic Acid

The final step involves forming the carboxamide bond between the sulfonylated tetrahydroquinoline and thiophene-2-carboxylic acid.

Carbodiimide-Mediated Coupling

  • Activation : Thiophene-2-carboxylic acid (1.1 eq) is activated with HATU (1.2 eq) and DIPEA (2 eq) in DMF.

  • Coupling : Addition of N-(1-ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) at 0°C, stirred for 12 h at 25°C.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) yields the title compound in 78% purity, which is further refined via recrystallization from ethanol/water.

Mixed Anhydride Method

Alternative activation using ethyl chloroformate generates a reactive mixed anhydride intermediate:

  • Thiophene-2-carboxylic acid + ClCO₂Et → Mixed anhydride

  • Reaction with the amine in THF at −10°C for 2 h.
    This route achieves comparable yields (72–80%) but requires stringent temperature control.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves impurities, confirming >98% purity.

  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) isolates the product with minimal decomposition.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.45 (d, J = 8.4 Hz, 1H, quinoline H-7), 3.21 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃).

  • HRMS : m/z calc. for C₁₆H₁₇N₂O₃S₂ [M+H]⁺: 365.0724, found: 365.0728.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Sulfonylation : Excess ethanesulfonyl chloride leads to disulfonylation at the 1- and 6-positions, mitigated by stoichiometric control.

  • Oxidation : Trace O₂ in THF oxidizes tetrahydroquinoline to quinoline; degassing with N₂ suppresses this side reaction .

Q & A

Q. Table 1: Comparative Enzyme Inhibition Profiles

DerivativenNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (nNOS/eNOS)Source
Ethanesulfonyl15 ± 2450 ± 3030×
Methylsulfonyl20 ± 3200 ± 2010×

Q. Table 2: Solubility and Stability Data

SolventSolubility (mg/mL)Stability (t₁/₂ in liver microsomes)
PBS (pH 7.4)0.12 ± 0.0245 min
DMSO>50N/A

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